3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine
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Overview
Description
“3-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine” is a chemical compound with the CAS Number: 2167921-61-9 . It has a molecular weight of 240.14 . The compound is stored at 4 degrees Celsius and is in powder form .
Molecular Structure Analysis
The IUPAC Name of the compound is 3-bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine . The InChI Code is 1S/C11H14BrN/c12-10-5-4-8-2-1-3-11(13)7-9(8)6-10/h4-6,11H,1-3,7,13H2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 240.14 . It is in powder form and is stored at 4 degrees Celsius .Scientific Research Applications
Synthesis of Bridged Benzodiazepines
Research has demonstrated that bromination reactions involving specific brominated derivatives can lead to the synthesis of dihydro and tetrahydro derivatives of bridged 14π annulenes. These compounds have significant implications in the development of benzodiazepines, showcasing the utility of brominated intermediates in synthesizing complex organic structures (Mellor & Pathirana, 1984).
Crystal Structure and Spectral Characterization
Another study focused on the synthesis and characterization of a novel brominated compound, highlighting its structural features through NMR, FT-IR spectroscopy, and X-ray diffraction. The research underlines the importance of brominated compounds in elucidating structural and electronic properties of organic molecules, which can be crucial in materials science and molecular engineering (Edder et al., 2019).
Synthesis of Polycyclic Compounds
The compound has also been explored as a precursor in the synthesis of polycyclic compounds based on 1,6-Methano[10]annulene. This research illustrates the compound's role in the construction of complex polycyclic frameworks, which are essential in organic chemistry and potential applications in pharmaceuticals and materials science (Sheng-li, 2010).
Development of Heterocyclic Compounds
Furthermore, studies have shown the application of brominated compounds in the synthesis of new derivatives of 1,5,9,13-tetraaza[16]annulene. These findings contribute to the development of heterocyclic compounds, which are vital in the discovery of new drugs and materials (Mehranpour, 2014).
Safety And Hazards
The compound has been classified with the signal word “Danger” and is associated with the following hazard statements: H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
3-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-10-5-4-8-2-1-3-11(13)7-9(8)6-10/h4-6,11H,1-3,7,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLAAWZFYJIIES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=C(C1)C=CC(=C2)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine |
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